Piericidin IT-143-B

Übersicht

Beschreibung

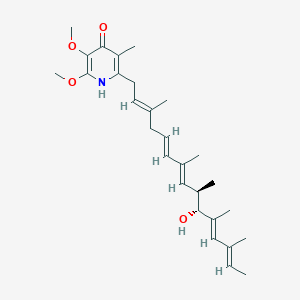

Piericidin IT-143-B is a member of the piericidin family, a group of microbial metabolites produced by actinomycetes, particularly by species of the genus Streptomyces . These compounds are characterized by a 4-pyridinol core linked with a methylated polyketide side chain . This compound, like other piericidins, exhibits significant biological activities, including antimicrobial, insecticidal, and antitumor effects .

Vorbereitungsmethoden

Piericidin IT-143-B is primarily produced by the strain of Streptomyces sp. IT-143. The biosynthesis of piericidins involves the formation of a polyketide chain, which is then modified by various enzymatic reactions to yield the final product . The synthetic routes for piericidins typically involve the construction of the 4-pyridinol core and the subsequent attachment of the polyketide side chain . Industrial production methods focus on optimizing the fermentation conditions to maximize the yield of this compound.

Analyse Chemischer Reaktionen

Piericidin IT-143-B undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .

Wissenschaftliche Forschungsanwendungen

Piericidin IT-143-B has a wide range of scientific research applications. In chemistry, it is used as a probe to study the mechanisms of polyketide biosynthesis . In biology, it serves as a tool to investigate the role of NADH-ubiquinone oxidoreductase (complex I) in the mitochondrial electron transport chain . In medicine, this compound is explored for its potential as an antitumor agent due to its ability to inhibit complex I and induce apoptosis in cancer cells . Additionally, it has applications in the agricultural industry as an insecticide .

Wirkmechanismus

Piericidin IT-143-B exerts its effects by inhibiting NADH-ubiquinone oxidoreductase (complex I) in the mitochondrial electron transport chain . This inhibition disrupts the electron flow, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation . The accumulation of ROS can induce apoptosis in cells, making this compound a potent antitumor agent . The molecular targets of this compound include the iron-sulfur clusters and the ubiquinone binding sites of complex I .

Vergleich Mit ähnlichen Verbindungen

Piericidin IT-143-B is structurally similar to other members of the piericidin family, such as piericidin A, piericidin B, and glucopiericidin A . These compounds share the 4-pyridinol core and the polyketide side chain but differ in the specific substituents attached to the core . The unique structural features of this compound, such as the specific methylation pattern on the polyketide chain, contribute to its distinct biological activities . Compared to other piericidins, this compound exhibits higher potency as an inhibitor of complex I and greater cytotoxicity against certain cancer cell lines .

Biologische Aktivität

Piericidin IT-143-B is a member of the piericidin family, which is known for its significant biological activities, including antimicrobial, insecticidal, and antitumor effects. This compound primarily functions as an inhibitor of NADH-ubiquinone oxidoreductase (complex I) in the mitochondrial electron transport chain, impacting cellular metabolism and energy production.

The biological activity of this compound is largely attributed to its inhibition of complex I in the mitochondrial electron transport chain. This inhibition disrupts ATP production, leading to various cellular effects:

- Target : NADH-ubiquinone oxidoreductase (complex I)

- Result : Decreased ATP production due to disrupted mitochondrial function

- Biochemical Pathways : Involvement in the mitochondrial electron transport chain and potential interactions with other metabolic pathways

This compound exhibits structural similarities to coenzyme Q, which allows it to effectively inhibit NADH dehydrogenase. This inhibition can lead to alterations in cellular signaling pathways, gene expression, and overall cellular metabolism.

Table 1: Comparison of Biological Activities of this compound with Related Compounds

| Compound | Antimicrobial Activity | Insecticidal Activity | Antitumor Activity | Mechanism of Action |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Complex I inhibitor |

| Piericidin A | Yes | Yes | Moderate | Complex I inhibitor |

| Piericidin B | Moderate | No | Moderate | Complex I inhibitor |

| Glucopiericidin A | Yes | Moderate | Yes | Complex I inhibitor |

Cellular Effects

The compound significantly affects various cell types through its action on mitochondrial function. Studies have shown that treatment with this compound leads to:

- Cell Viability Reduction : Inhibition of complex I results in decreased cell viability in certain cancer cell lines.

- Altered Metabolic Pathways : Increased reliance on glycolysis and pentose phosphate pathway (PPP) for ATP generation when oxidative phosphorylation (OXPHOS) is compromised.

- Induction of Apoptosis : Enhanced apoptotic signaling in cells with disrupted mitochondrial membrane potential.

Case Study: Effects on 143B Cells

In a study involving 143B osteosarcoma cells, treatment with this compound resulted in notable metabolic changes. The following observations were made:

- Increased lactate secretion indicated enhanced glycolytic activity.

- PPP activity was significantly elevated in treated cells, suggesting a metabolic shift to compensate for the loss of OXPHOS.

- Dual inhibition of complex I and PPP resulted in marked reduction in cell survival beyond 48 hours of treatment.

Pharmacokinetics

Due to its structural resemblance to coenzyme Q, this compound may share similar pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion characteristics that influence its efficacy and safety profile.

Safety and Hazards

While this compound shows promise as an antimicrobial and anticancer agent, it is essential to consider its safety profile. The potential for toxicity due to mitochondrial dysfunction necessitates careful evaluation during therapeutic applications.

Eigenschaften

IUPAC Name |

2-[(2E,5E,7E,9R,10R,11E,13E)-10-hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41NO4/c1-10-18(2)16-21(5)25(30)22(6)17-20(4)13-11-12-19(3)14-15-24-23(7)26(31)27(32-8)28(29-24)33-9/h10-11,13-14,16-17,22,25,30H,12,15H2,1-9H3,(H,29,31)/b13-11+,18-10+,19-14+,20-17+,21-16+/t22-,25+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBZGOIMALIBKV-LCJGRIDISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.